molecular formula C12HCl9 B1594209 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl CAS No. 52663-77-1

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl

Cat. No.: B1594209
CAS No.: 52663-77-1
M. Wt: 464.2 g/mol
InChI Key: XIFFTDRFWYFAPO-UHFFFAOYSA-N
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Description

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is a useful research compound. Its molecular formula is C12HCl9 and its molecular weight is 464.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.88e-11 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the detoxification and elimination of foreign substances from the body. The interactions between 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl and these enzymes often involve binding to the active sites, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can lead to oxidative stress, disrupting normal cellular functions and potentially causing cell damage or death.

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, altering their normal function. Additionally, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl has been associated with chronic toxicity and adverse effects on cellular function. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects even after the initial exposure has ceased .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl in animal models vary with different dosages. At lower doses, this compound may cause subtle biochemical and cellular changes, while higher doses can lead to more severe toxic effects. Threshold effects have been observed, where certain dosages result in significant adverse outcomes, such as liver damage, immune system suppression, and reproductive toxicity. High doses of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be particularly harmful, leading to acute toxicity and even death in some cases .

Metabolic Pathways

2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification and elimination from the body. This compound is metabolized by phase I and II enzymes, including cytochrome P450 enzymes and conjugating enzymes such as glutathione S-transferases. These metabolic processes help to convert 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl into more water-soluble forms that can be excreted from the body. The metabolic rate can be slow, leading to bioaccumulation and prolonged biological effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl may localize to the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism. The localization of this compound within cells can influence its ability to exert toxic effects and disrupt normal cellular functions .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFTDRFWYFAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074170
Record name 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-77-1
Record name PCB 208
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6,6'-NONACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F764L5V9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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